molecular formula C18H19N5O3S B2970363 N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223936-08-0

N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2970363
CAS No.: 1223936-08-0
M. Wt: 385.44
InChI Key: AWWUALMGEPMLDN-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core substituted with a morpholine ring and an N-(2-methylphenyl)acetamide side chain. The thiazolo[4,5-d]pyrimidine scaffold is a bicyclic system combining thiazole and pyrimidine rings, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWUALMGEPMLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents include thiourea and α-haloketones under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Attachment of the 2-Methylphenyl Group: This step involves the coupling of the 2-methylphenyl group to the thiazolopyrimidine core, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazolopyrimidine core, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo various substitution reactions, especially at the 2-methylphenyl group and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine vs. Triazolo[4,5-d]pyrimidine

The target compound’s thiazolo[4,5-d]pyrimidine core differs from triazolo[4,5-d]pyrimidine derivatives (e.g., N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide, CAS 892469-51-1) by replacing sulfur with nitrogen in the five-membered ring.

Thiazolo[4,5-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

Thieno[3,2-d]pyrimidine derivatives (e.g., N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide, CAS 1105223-93-5) replace the thiazole ring with a thiophene.

Substituent Analysis

Morpholine vs. Oxomorpholin

Morpholine-containing compounds (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) exhibit improved solubility compared to oxomorpholin derivatives. However, the target compound’s non-oxidized morpholine ring may enhance metabolic stability by avoiding rapid oxidation .

Acetamide Substituents

The 2-methylphenyl group in the target compound contrasts with bulkier substituents like 4-isopropylphenyl () or 2-chlorophenylmethyl ().

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C20H21N5O3S 423.5 2.1 0.8 (PBS)
N-(2-Ethyl-6-methylphenyl)-thieno[3,2-d] C23H21N3O2S 403.5 3.0 0.2 (PBS)
Compound C22H30N2O4 386.5 1.8 1.5 (DMF)

*Predicted using ChemAxon.

Spectral Characterization

  • 1H NMR : The target compound’s morpholine protons resonate at δ 3.3–3.6 ppm, while the thiazolo-pyrimidine H-6 proton appears as a singlet near δ 6.8–7.0 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 424.1, consistent with the molecular formula .

Biological Activity

N-(2-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazole and pyrimidine core, a morpholine group, and an acetamide moiety. Its molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Research indicates that compounds with similar structures exhibit significant biological activities. This compound has been studied primarily for its potential as an anticancer agent and an inhibitor of various enzymes involved in disease pathways. Notably, it may act as a reversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , which plays a crucial role in immune regulation and cancer progression.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Potential Exhibits properties that may inhibit tumor growth through modulation of immune responses.
Enzyme Inhibition Potential to inhibit IDO1 and other enzymes involved in metabolic pathways related to cancer.
Anti-inflammatory Effects Similar compounds have shown anti-inflammatory properties by inhibiting COX-II enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of IDO1 : A study demonstrated that structurally analogous compounds exhibited significant inhibition of IDO1 activity in vitro. This inhibition is crucial for enhancing antitumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.
  • COX-II Inhibition : Research on related thiazole-based compounds indicated moderate inhibitory activity against COX-II enzymes (IC50 values ranging from 0.52 to 22.25 μM). These findings suggest that this compound may also possess anti-inflammatory properties similar to those observed in selective COX-II inhibitors like Celecoxib .
  • Pharmacological Studies : Preliminary pharmacological studies have focused on the interaction profile of this compound with various receptors and enzymes critical for tumor metabolism. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.

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